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molecular formula C6H5Br2N B181674 3,5-Dibromoaniline CAS No. 626-40-4

3,5-Dibromoaniline

Cat. No. B181674
M. Wt: 250.92 g/mol
InChI Key: RVNUUWJGSOHMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223759B2

Procedure details

3,5-dibromo-nitro-benzene (262) (500 mg, 1.78 mmol) was dissolved in 4 mL of glacial acetic acid first. TiCl3 with 30 wt % in 2 N HCl was added gradually until the purple color disappeared even after long stirring at room temperature. The reaction was monitored by TLC. After the reaction was completed, the reaction mixture was concentrated down under vacuum to remove the acetic acid. H2O and 1 M NaOH was then added to neutralize the product followed by adding EtOAc solvent. The resulting wax like solid was filtered off under vacuum. Liquid-liquid extraction was then performed twice using EtOAc and H2O as solvents and the organic layer was dried over anhydrous Na2SO4 for 0.5 h. The drying reagent was then filtered off under vacuum and the filtrate was first dried under vacuum on rotary evaporator and then dried over oil pump overnight. 387.3 mg of the desired product (273) was obtained as a neutral base in 86.7% yield with HPLC purity of >95% (ELSD). LC-MS: m/e 250 [M+1]+, 252.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[C:6]([Br:8])[CH:7]=1>C(O)(=O)C.Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Br:8])[CH:7]=1)[NH2:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after long stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated down under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid
ADDITION
Type
ADDITION
Details
H2O and 1 M NaOH was then added
ADDITION
Type
ADDITION
Details
by adding EtOAc solvent
FILTRATION
Type
FILTRATION
Details
The resulting wax like solid was filtered off under vacuum
EXTRACTION
Type
EXTRACTION
Details
Liquid-liquid extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4 for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The drying reagent was then filtered off under vacuum
CUSTOM
Type
CUSTOM
Details
the filtrate was first dried under vacuum on rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried over oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 387.3 mg
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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